2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene typically involves the methylation of phenanthrene derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
the isolation from natural sources like Bulbophyllum vaginatum remains a common method .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted phenanthrenes from substitution reactions .
Scientific Research Applications
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phenanthrene derivatives.
Biology: Research has shown its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene involves its interaction with various molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its methoxy groups play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with similar biological activities.
2,3,4,6,7-Pentamethoxyphenanthrene: Lacks the dihydro component but shares similar structural features.
Uniqueness
2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and dihydro groups. This combination contributes to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3 |
InChI Key |
UXPMGFOMOMHUTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC |
Origin of Product |
United States |
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